molecular formula C20H22N2O4S B2766460 (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 326882-17-1

(3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No. B2766460
M. Wt: 386.47
InChI Key: MRSGHFJSJMGAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroisoquinolin-2(1H)-one is a type of nitrogen-containing heterocyclic compound . It’s a core structural component in various biologically active compounds .


Synthesis Analysis

Several methodologies have been developed for the synthesis of the 3,4-Dihydroisoquinolin-2(1H)-one framework, especially the 2-substituted derivatives . One of the methods used for the synthesis of similar compounds is the Castagnoli–Cushman reaction .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific substituents present in the molecule. For example, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .

Scientific Research Applications

  • Synthesis and Characterization :

    • Belyaeva et al. (2018) reported the synthesis of a compound structurally similar to (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone through the simultaneous double C2/C3 functionalization of the pyridine ring of quinoline molecule. This indicates the compound's potential for versatile chemical modifications and applications in synthetic organic chemistry (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
  • Biological Activities :

    • A study by Bonilla-Castañeda et al. (2022) synthesized a derivative related to the target compound, known for its therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This indicates the potential medical applications of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone in various therapeutic areas (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
  • Pharmaceutical Development :

    • Jiang et al. (2019) explored the structure-based design and synthesis of butyrylcholinesterase inhibitors, starting from a structural analogue of the target compound. This demonstrates the compound's relevance in drug discovery, particularly for neurodegenerative diseases like Alzheimer's (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).
  • Chemical Analysis and Characterization :

    • Gatti et al. (2004) utilized a compound similar to the target for pre-column derivatization in the quality control of amino acids in pharmaceuticals. This suggests the compound's utility in analytical chemistry and pharmaceutical quality control (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).

Future Directions

The future directions in the research and application of these compounds could involve the development of more efficient synthesis methods, the exploration of their biological activity, and the design of new derivatives with improved properties .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(21-10-9-16-3-1-2-4-18(16)15-21)17-5-7-19(8-6-17)27(24,25)22-11-13-26-14-12-22/h1-8H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSGHFJSJMGAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

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